molecular formula C28H33N7O3 B12386873 Dgk|AE-IN-5

Dgk|AE-IN-5

Cat. No.: B12386873
M. Wt: 515.6 g/mol
InChI Key: CZUPZFSAXQSXNG-QYZOEREBSA-N
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Description

Dgk|AE-IN-5 is a compound that functions as an inhibitor of diacylglycerol kinase. Diacylglycerol kinase is an enzyme that converts diacylglycerol into phosphatidic acid, both of which are crucial signaling molecules involved in various cellular processes. The inhibition of diacylglycerol kinase by this compound has significant implications in the regulation of cellular responses, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dgk|AE-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: The compound can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Dgk|AE-IN-5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the role of diacylglycerol kinase in various chemical reactions and pathways.

    Biology: Employed in research to understand the regulation of cellular processes involving diacylglycerol and phosphatidic acid.

    Medicine: Investigated for its potential therapeutic applications in diseases where diacylglycerol kinase activity is dysregulated, such as cancer and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting diacylglycerol kinase.

Mechanism of Action

Dgk|AE-IN-5 exerts its effects by inhibiting the activity of diacylglycerol kinase. This inhibition prevents the conversion of diacylglycerol into phosphatidic acid, thereby disrupting the balance of these signaling molecules. The molecular targets of this compound include the active site of diacylglycerol kinase, where it binds and blocks the enzyme’s activity. This disruption affects various cellular pathways regulated by diacylglycerol and phosphatidic acid, leading to altered cellular responses.

Comparison with Similar Compounds

    Diacylglycerol Kinase Inhibitor 1: Another inhibitor of diacylglycerol kinase with a different chemical structure.

    Diacylglycerol Kinase Inhibitor 2: A compound with similar inhibitory effects but varying potency and selectivity.

Uniqueness of Dgk|AE-IN-5: this compound is unique in its specific binding affinity and selectivity for diacylglycerol kinase. Its distinct chemical structure allows for targeted inhibition, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C28H33N7O3

Molecular Weight

515.6 g/mol

IUPAC Name

2-(cyanomethyl)-8-[(2S,5R)-4-[(1S)-1-(3,3-dimethyl-2H-1,4-benzodioxin-6-yl)ethyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxoimidazo[1,2-b]pyridazine-7-carbonitrile

InChI

InChI=1S/C28H33N7O3/c1-17-14-34(25-22(12-30)27(36)32(6)35-15-21(9-10-29)31-26(25)35)18(2)13-33(17)19(3)20-7-8-23-24(11-20)38-28(4,5)16-37-23/h7-8,11,15,17-19H,9,13-14,16H2,1-6H3/t17-,18+,19+/m1/s1

InChI Key

CZUPZFSAXQSXNG-QYZOEREBSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1[C@@H](C)C2=CC3=C(C=C2)OCC(O3)(C)C)C)C4=C(C(=O)N(N5C4=NC(=C5)CC#N)C)C#N

Canonical SMILES

CC1CN(C(CN1C(C)C2=CC3=C(C=C2)OCC(O3)(C)C)C)C4=C(C(=O)N(N5C4=NC(=C5)CC#N)C)C#N

Origin of Product

United States

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